![molecular formula C13H22ClN B3086154 (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride CAS No. 1158543-35-1](/img/structure/B3086154.png)
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Overview
Description
The compound “(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride” is a type of amine hydrochloride. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . The “propan-2-yl” and “phenyl” groups suggest that this compound may have properties similar to other secondary amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable organic compound containing a leaving group . This could potentially be achieved through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitrogen atom bonded to a “propan-2-yl” group and a “phenyl” group . The presence of the hydrochloride indicates that this is a salt of the corresponding amine .Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and condensation with carbonyls . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As an amine, it would be expected to have a basic pH and to be polar . The presence of the “propan-2-yl” and “phenyl” groups could also influence its solubility, boiling point, and other physical properties .Scientific Research Applications
Synthesis Techniques and Crystal Structures (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride and its derivatives have been a subject of study in the context of their synthesis and crystallographic analysis. Salian et al. (2018) conducted a synthesis of chalcone derivatives, exploring the base-catalyzed Claisen-Schmidt condensation reaction involving 4-(propan-2-yl)benzaldehyde and substituted acetophenones. Their study provided insights into the intra-molecular hydrogen bond type C H⋯O observed in the compounds and the crystal structure stabilization through weak intermolecular interactions, quantified by Hirshfeld surfaces analysis (Salian et al., 2018).
Functional Modification of Polymers Aly and El-Mohdy (2015) researched the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with different amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. The study highlighted the increased thermal stability of amine-treated polymers and their potential application in medical fields due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Generation of Structurally Diverse Libraries Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride for generating a diverse library of compounds through alkylation and ring closure reactions. This study demonstrated the compound's versatility in reacting with various nucleophiles, resulting in the formation of structurally diverse derivatives (Roman, 2013).
Facile Synthesis of Hydrochloride Compounds Peng et al. (2013) reported on the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones, highlighting a cost-effective and time-saving methodology to obtain the target products with high yield and excellent enantiopurity. This study contributes to the understanding of synthesizing such hydrochloride compounds in a more efficient manner (Peng et al., 2013).
Bioactive Derivatives Synthesis Narule et al. (2007) focused on synthesizing 2-(4-(10H-substituted phenothiazine-3- yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles, which are structurally related to this compound. The synthesized compounds, characterized by elemental analysis and spectral data, contribute to the array of bioactive derivatives stemming from similar core structures (Narule et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4;/h5-8,10-11,14H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXNGSONIVVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
amine hydrochloride](/img/structure/B3086077.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086091.png)
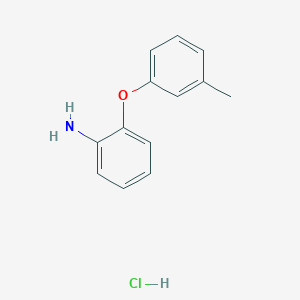
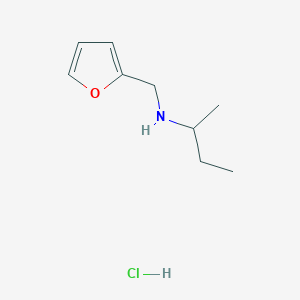
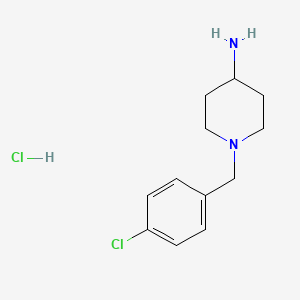
![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)

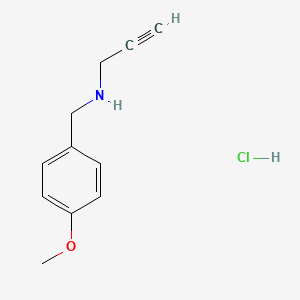
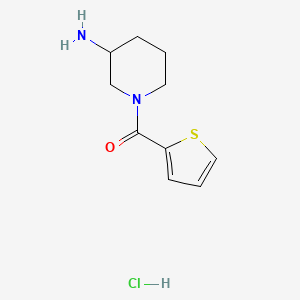
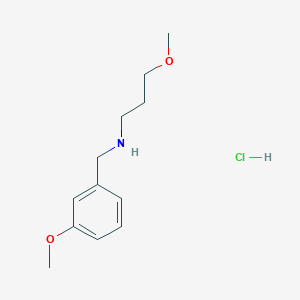
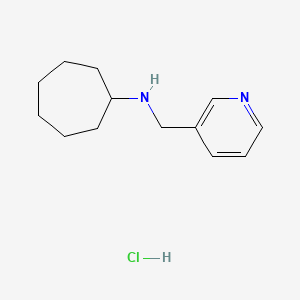
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)